molecular formula C16H15BrN4 B8634118 1-(5-Bromopyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile

1-(5-Bromopyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B8634118
M. Wt: 343.22 g/mol
InChI Key: JNMUIPOZZZFXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile is a useful research compound. Its molecular formula is C16H15BrN4 and its molecular weight is 343.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15BrN4

Molecular Weight

343.22 g/mol

IUPAC Name

1-(5-bromopyrimidin-2-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C16H15BrN4/c17-14-10-19-15(20-11-14)21-8-6-16(12-18,7-9-21)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2

InChI Key

JNMUIPOZZZFXFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC=C(C=N3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-phenylpiperidine-4-carbonitrile (0.35 g, 1.55 mmol) in EtOH (5 mL) was added DIPEA (0.8 mL, 4.55 mmol) at rt. The mixture was stirred at rt for 10 min followed by addition of 5-bromo-2-chloropyrimidine (0.15 g, 1.3 mmol). The mixture was heated up to 70° C. for 1 h. After reaction completion (by TLC), solvent was evaporated and the crude residue purified over 100-200 M silica-gel using 10% EtOAc:hexane to obtain the product as a yellow solid (0.31 g, 70% yield). MS: 343.09 [M+H]+.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.